molecular formula C11H8FN3O4 B8037312 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B8037312
M. Wt: 265.20 g/mol
InChI Key: GLLDDZKBNCVJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.

    Carboxylation: The final step involves the carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, alcohols, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted benzyl derivatives, and esters.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is C11H8FN3O4C_{11}H_{8}FN_{3}O_{4} with a molecular weight of 265.20 g/mol. Its structure includes a pyrazole ring substituted with a fluorobenzyl group and a nitro group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory agent. The presence of the nitro group is critical for enhancing the compound's interaction with biological targets, making it a candidate for drug development aimed at treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The introduction of fluorine atoms in the structure has been shown to enhance selectivity and potency against these enzymes, suggesting that this compound could be further explored for therapeutic use .

Agrochemicals

The compound's structural characteristics also make it suitable for applications in agrochemicals. Research indicates that pyrazole derivatives can act as herbicides or fungicides due to their ability to disrupt biological pathways in target organisms.

Case Study: Herbicidal Activity
In experimental trials, similar pyrazole compounds have shown effective herbicidal activity against various weed species, leading to their consideration as environmentally friendly alternatives to traditional herbicides. The specific mechanism involves inhibiting key metabolic pathways in plants, thereby preventing their growth .

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and coatings. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with unique properties.

Case Study: Polymer Development
Research has indicated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. These materials are being studied for applications in electronics and aerospace industries, where performance under extreme conditions is critical .

Summary Table of Applications

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAnti-inflammatory agentsSignificant COX inhibition observed
AgrochemicalsHerbicides/FungicidesEffective against various weed species
Material ScienceAdvanced polymers and coatingsEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:

    1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of fluorine, which may influence its chemical properties and applications.

    1-(2-Bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid:

Biological Activity

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS Number: 1856047-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, interactions with specific enzymes, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₈FN₃O₄
  • Molecular Weight : 265.20 g/mol
  • Structure : The compound features a pyrazole core with a nitro group and a carboxylic acid functionality, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyrazole compounds often exhibit significant biological activities, particularly in anti-inflammatory and analgesic contexts. The specific compound of interest has been evaluated for its effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory activity in various studies. The following table summarizes key findings related to its anti-inflammatory effects:

Study ReferenceModel UsedIC₅₀ Value (μg/mL)Mechanism of Action
Akhtar et al. In vitro assays71.11 - 81.77COX inhibition
Abdellatif et al. Ovine COX-1 and human COX-2 assays0.02 - 0.04Selective COX-2 inhibition
Sivaramakarthikeyan et al. Carrageenan-induced edema modelN/AAnti-inflammatory profile

The studies indicate that the compound exhibits significant inhibition of COX-2, a target for many anti-inflammatory drugs, suggesting its potential use as a therapeutic agent in inflammatory diseases.

The primary mechanism of action for this compound appears to involve the inhibition of COX enzymes:

  • COX-1 and COX-2 Inhibition : The compound selectively inhibits COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects typically associated with non-selective NSAIDs.

Case Studies

In one notable study, the compound was tested against a series of inflammatory models, demonstrating a significant reduction in edema and pain response comparable to established NSAIDs like diclofenac. Histopathological evaluations showed minimal damage to gastric mucosa, indicating a favorable safety profile.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O4/c12-9-4-2-1-3-7(9)5-14-6-8(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLDDZKBNCVJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.